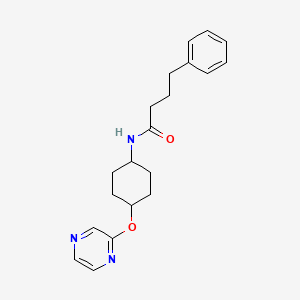

4-phenyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)butanamide

Description

Properties

IUPAC Name |

4-phenyl-N-(4-pyrazin-2-yloxycyclohexyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c24-19(8-4-7-16-5-2-1-3-6-16)23-17-9-11-18(12-10-17)25-20-15-21-13-14-22-20/h1-3,5-6,13-15,17-18H,4,7-12H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZASNVOORLKLMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)CCCC2=CC=CC=C2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-phenyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)butanamide is a compound of interest due to its potential therapeutic applications. Its structural characteristics suggest it may interact with various biological targets, making it a candidate for further pharmacological investigation. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following chemical formula:

The biological activity of 4-phenyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)butanamide is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been identified as an inhibitor of the N-acylethanolamine acid amidase (NAAA), which plays a crucial role in the metabolism of bioactive lipids. This inhibition can lead to increased levels of endocannabinoids and other lipid mediators, potentially influencing pain perception and inflammation.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has shown that modifications in the chemical structure significantly affect the compound's potency. Key findings include:

- Substituent Effects : The introduction of various substituents on the phenyl and pyrazine rings can enhance or diminish biological activity.

- Cyclohexyl Configuration : The (1r,4r) configuration of the cyclohexyl moiety is essential for maintaining optimal binding affinity to target enzymes.

Table 1: Summary of SAR Findings

| Modification | Effect on Activity (IC50) |

|---|---|

| Para-methyl substitution on phenyl | Increased potency (IC50 = 0.093 μM) |

| Removal of nitrogen from pyrazine | Improved activity (IC50 = 0.16 μM) |

| Tertiary sulfonamide vs amide | Loss of activity in amide form |

Biological Activity Studies

Recent studies have demonstrated the compound's efficacy in preclinical models. For instance, in vitro assays using human cell lines have shown significant inhibition of NAAA activity:

- Inhibition Assay Results : The compound exhibited an IC50 value in the low nanomolar range, suggesting high potency as an NAAA inhibitor.

Case Study: Pain Model Evaluation

A study evaluated the analgesic effects of 4-phenyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)butanamide in a rodent model of neuropathic pain. The results indicated:

- Significant Pain Relief : Animals treated with the compound showed a marked reduction in pain scores compared to controls.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics. Preliminary data suggest:

- Bioavailability : High systemic availability with a favorable half-life.

Comparison with Similar Compounds

Cyclohexyl Derivatives with Heterocyclic Substituents

Compound 284/285 (tert-Butyl 4-((1R,4R/S,4S)-4-(Dibenzylamino)cyclohexyl)piperazine-1-carboxylate)

- Structure: Cyclohexyl core with dibenzylamino and piperazine-carboxylate groups.

- Key Differences: The target compound replaces the dibenzylamino group with pyrazin-2-yloxy, reducing basicity but increasing polarity.

- Synthesis : Reductive amination (NaHB(OAc)₃) is used for 284/285 , whereas the target compound’s synthesis likely involves nucleophilic substitution for pyrazine attachment.

Compound 286/287 ((1R,4R/S,4S)-N,N-Dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine)

- Structure : Methylpiperazine-substituted cyclohexane.

- Comparison :

Amide-Containing Analogs

Compounds m, n, o (Phenoxyacetamido-Hydroxy-Diphenylhexanamide Derivatives)

- Structure: Complex peptide-like structures with diphenylhexane backbones and phenoxyacetamido groups.

- Key Differences: The target compound’s butanamide chain is simpler, lacking hydroxy and diphenyl motifs, which may reduce steric hindrance. Phenoxy groups in m, n, o enhance lipophilicity but limit metabolic stability compared to pyrazine’s balanced polarity .

Aromatic Heterocyclic Compounds

Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide)

- Structure : Chromen-pyrazolopyrimidine hybrid with fluorinated aromatic rings.

- Comparison: Molecular Weight: Example 53 (589.1 g/mol) is significantly heavier than the target compound (estimated ~380–400 g/mol), impacting bioavailability. Melting Point: Example 53 has a high MP (175–178°C) due to rigid chromen and fluorinated groups, whereas the target compound’s MP is likely lower, given its flexible cyclohexyl and butanamide chain . Fluorine atoms in Example 53 improve metabolic stability but may increase toxicity risks compared to the target’s non-fluorinated pyrazine.

Data Tables

Table 1: Structural and Physical Property Comparison

Table 2: Functional Group Impact

Q & A

Q. Synthetic Pathways :

- Step 1 : Synthesis of (1r,4r)-4-(pyrazin-2-yloxy)cyclohexanol via nucleophilic substitution of pyrazine on trans-4-hydroxycyclohexyl mesylate .

- Step 2 : Activation of the cyclohexanol intermediate using carbonyldiimidazole (CDI) or tosyl chloride, followed by coupling with 4-phenylbutanoic acid .

Optimization Strategies : - Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilic substitution rates .

- Catalysis : Employ DMAP or Hünig’s base to accelerate amide bond formation (yield improvement: ~15–20%) .

- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane gradient) with recrystallization (ethanol/water) to achieve >95% purity .

Basic: Which spectroscopic techniques are essential for confirming the compound’s identity and purity?

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .

- HPLC-PDA : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities .

Advanced: How can computational methods aid in predicting this compound’s reactivity or biological targets?

- Reactivity Prediction :

- Apply density functional theory (DFT) to model amide bond hydrolysis or pyrazine ring electrophilic substitution .

- Use ICReDD’s reaction path search tools to simulate intermediates and transition states .

- Target Identification :

Advanced: How should researchers address contradictory bioactivity data across different assays?

Case Example : Inconsistent IC50 values in kinase inhibition assays.

Resolution Strategies :

- Assay Conditions : Control variables like ATP concentration (e.g., 10 µM vs. 100 µM) and buffer pH (7.4 vs. 6.5) to align with physiological relevance .

- Off-Target Effects : Perform counter-screens against related kinases (e.g., EGFR, VEGFR) using selectivity panels .

- Data Normalization : Use internal standards (e.g., staurosporine for kinase assays) to calibrate inter-experimental variability .

Basic: What are the stability profiles of this compound under various storage conditions?

- Thermal Stability : Decomposition observed at >100°C via TGA-DSC; store at –20°C in inert atmosphere .

- Hydrolytic Sensitivity : Amide bond susceptible to hydrolysis in aqueous buffers (pH <3 or >10); use lyophilized form for long-term storage .

- Photostability : Protect from UV light (λ <400 nm) to prevent pyrazine ring degradation .

Advanced: What strategies are effective for derivatizing this compound to enhance its pharmacological properties?

- Bioisosteric Replacement : Substitute pyrazine with pyrimidine to modulate solubility (logP reduction ~0.5 units) .

- Prodrug Design : Introduce ester or phosphate groups at the amide nitrogen to improve oral bioavailability .

- SAR Studies : Synthesize analogs with halogenated phenyl groups (e.g., 4-F or 4-Cl) to enhance target affinity .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

- Toxicity Data : Limited acute toxicity reported; treat as a potential irritant (wear gloves, goggles) .

- Waste Disposal : Neutralize with 10% KOH in ethanol before incineration .

- Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.